molecular formula C15H16BrNO2 B5767742 4-bromo-N-(2,5-dimethoxybenzyl)aniline

4-bromo-N-(2,5-dimethoxybenzyl)aniline

Cat. No.: B5767742
M. Wt: 322.20 g/mol
InChI Key: FIYZYWIORQZPDA-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,5-dimethoxybenzyl)aniline is a substituted aniline derivative featuring a bromine atom at the para position of the aniline ring and a 2,5-dimethoxybenzyl group attached to the nitrogen atom.

Properties

IUPAC Name

4-bromo-N-[(2,5-dimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-18-14-7-8-15(19-2)11(9-14)10-17-13-5-3-12(16)4-6-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYZYWIORQZPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,5-dimethoxybenzyl)aniline typically involves the reaction of 4-bromoaniline with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,5-dimethoxybenzyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids or organostannanes.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products

    Substitution: Formation of various substituted aniline derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-N-(2,5-dimethoxybenzyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2,5-dimethoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

4-Bromo-2,6-dimethylaniline ()
  • Substituents : Bromine at the para position and methyl groups at ortho positions on the aniline ring.
  • Crystal Structure : The asymmetric unit contains two independent molecules. The bromine, nitrogen, and methyl groups lie in the benzene plane, with N–H···N hydrogen bonds stabilizing the crystal lattice .
  • Contrast: Unlike 4-bromo-N-(2,5-dimethoxybenzyl)aniline, this compound lacks the dimethoxybenzyl group, resulting in weaker intermolecular interactions (only hydrogen bonds vs.
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline ()
  • Substituents : Bromine on the aniline ring and a 3,4,5-trimethoxybenzylidene Schiff base group.
  • Crystal System: Monoclinic (space group P2₁) with distinct dihedral angles (60.4° and 61.0°) between aromatic rings .
  • Contrast : The Schiff base linkage (C=N) introduces conjugation, altering electronic properties compared to the amine-linked dimethoxybenzyl group in the target compound.
4-Bromo-N-(4-bromophenyl)aniline ()
  • Substituents : Bromine on both the aniline and the attached phenyl ring.
  • Dihedral Angle : 47.32° between aromatic rings, with significant Br···Br contacts (3.568 Å) .
  • Contrast : The dibromo substitution enhances steric hindrance and intermolecular halogen bonding, unlike the methoxy-dominated interactions in the dimethoxy derivative.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Crystal System Key Interactions Reference
This compound ~336.2 (estimated) Not reported Likely N–H···O (methoxy)
4-Bromo-2,6-dimethylaniline 200.08 Orthorhombic N–H···N hydrogen bonds
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline 350.21 Monoclinic (P2₁) C–H···O hydrogen bonds
4-Bromo-N-(4-bromophenyl)aniline 311.02 Monoclinic (P2₁/c) Br···Br halogen bonding

Key Observations :

  • Methoxy groups (e.g., in 3,4,5-trimethoxy derivatives) enhance hydrogen bonding and solubility compared to halogenated analogues .
  • Halogen substituents (Br, Cl) favor halogen bonding and steric effects, as seen in 4-bromo-N-(4-bromophenyl)aniline .

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